molecular formula C11H17O2P B14576109 Propyl ethyl(phenyl)phosphinate CAS No. 61388-00-9

Propyl ethyl(phenyl)phosphinate

Cat. No.: B14576109
CAS No.: 61388-00-9
M. Wt: 212.22 g/mol
InChI Key: ULMPOWHVOLFVFQ-UHFFFAOYSA-N
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Description

Propyl ethyl(phenyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl ethyl(phenyl)phosphinate can be synthesized through several methods. One common method involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another approach includes the ethylation of phosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . Additionally, free-radical addition to ethylene has been reported to proceed with the retention of configuration .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Propyl ethyl(phenyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to phosphinic acid derivatives.

    Substitution: It can participate in substitution reactions, where one of the organic groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve halogenating agents like phosphorus trichloride (PCl3) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphinic acid derivatives.

    Substitution: Various substituted phosphinates depending on the reagents used.

Scientific Research Applications

Propyl ethyl(phenyl)phosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl ethyl(phenyl)phosphinate involves its interaction with molecular targets such as enzymes. For example, as a protease inhibitor, it interferes with the active site of the enzyme, preventing the enzyme from catalyzing its natural substrate . This inhibition can be achieved through direct binding to the enzyme’s active site or by altering the enzyme’s conformation.

Comparison with Similar Compounds

  • Ethyl phenylphosphinate
  • Methyl phenylphosphinate
  • Propyl phenylphosphinate

Comparison: Propyl ethyl(phenyl)phosphinate is unique due to its specific combination of organic groups attached to the phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. For instance, its use as a flame retardant and plasticizer is attributed to its particular molecular configuration .

Properties

CAS No.

61388-00-9

Molecular Formula

C11H17O2P

Molecular Weight

212.22 g/mol

IUPAC Name

[ethyl(propoxy)phosphoryl]benzene

InChI

InChI=1S/C11H17O2P/c1-3-10-13-14(12,4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

ULMPOWHVOLFVFQ-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CC)C1=CC=CC=C1

Origin of Product

United States

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